CC4

Übersicht

Beschreibung

Tetrachlorkohlenstoff, auch bekannt als Tetrachlormethan, ist eine chemische Verbindung mit der Formel CCl₄. Es ist eine farblose Flüssigkeit mit einem süßlichen, chloroformartigen Geruch. Historisch gesehen wurde es häufig als Reinigungsmittel, Kältemittel und in Feuerlöschern verwendet. Aufgrund seiner Toxizität und Umweltbelastung wurde seine Verwendung jedoch erheblich reduziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tetrachlorkohlenstoff wird typischerweise durch Chlorierung von Methan hergestellt. Die Reaktion umfasst die folgenden Schritte:

Chlorierung von Methan: Methan reagiert mit Chlorgas in Gegenwart von ultraviolettem Licht oder bei hohen Temperaturen zu einem Gemisch aus chlorierten Methanen, einschließlich Tetrachlorkohlenstoff. [ \text{CH}4 + 4\text{Cl}_2 \rightarrow \text{CCl}_4 + 4\text{HCl} ]

Reinigung: Das resultierende Gemisch wird dann durch Destillation gereinigt, um Tetrachlorkohlenstoff zu isolieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tetrachlorkohlenstoff beinhaltet den gleichen Chlorierungsprozess, jedoch in größerem Maßstab. Die Reaktion wird in einem Chlorierungsreaktor durchgeführt, und das Produkt wird mittels Destillationskolonnen gereinigt, um die gewünschte Reinheit zu erreichen {_svg_2}.

Analyse Chemischer Reaktionen

Reaktionstypen

Tetrachlorkohlenstoff unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Reagiert mit Wasser zu Kohlendioxid und Salzsäure. [ \text{CCl}4 + 2\text{H}_2\text{O} \rightarrow \text{CO}_2 + 4\text{HCl} ]

Reduktion: Kann mit Zink und Salzsäure zu Chloroform (CHCl₃) reduziert werden. [ \text{CCl}_4 + \text{Zn} + 2\text{HCl} \rightarrow \text{CHCl}_3 + \text{ZnCl}_2 ]

Substitution: Unterliegt nukleophilen Substitutionsreaktionen mit verschiedenen Nukleophilen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, typischerweise unter sauren oder basischen Bedingungen.

Reduktion: Zink und Salzsäure.

Substitution: Verschiedene Nukleophile wie Hydroxidionen, Ammoniak oder Amine.

Hauptprodukte

Hydrolyse: Kohlendioxid und Salzsäure.

Reduktion: Chloroform und Zinkchlorid.

Substitution: Hängt vom verwendeten Nukleophil ab und führt zu verschiedenen substituierten Produkten.

Wissenschaftliche Forschungsanwendungen

Tetrachlorkohlenstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Lösungsmittel: Wird aufgrund seiner unpolaren Natur als Lösungsmittel in der organischen Chemie verwendet.

Reagenz: Wird bei der Synthese anderer Chemikalien eingesetzt.

Modellverbindung: Wird in toxikologischen Studien verwendet, um die Mechanismen der Leberschädigung zu verstehen.

Spektroskopie: Wird aufgrund seiner Transparenz im IR-Bereich als Lösungsmittel in der Infrarotspektroskopie verwendet.

Wirkmechanismus

Tetrachlorkohlenstoff übt seine toxischen Wirkungen hauptsächlich durch die Bildung freier Radikale aus. Wenn es von der Leber verstoffwechselt wird, bildet es Trichlormethylradikale (CCl₃•), die Lipide peroxidieren und Zellmembranen schädigen können. Dies führt zum Zelltod und zu Leberschäden {_svg_3}.

Wirkmechanismus

Carbon tetrachloride exerts its toxic effects primarily through the formation of free radicals. When metabolized by the liver, it forms trichloromethyl radicals (CCl₃•), which can cause lipid peroxidation and damage cellular membranes. This leads to cell death and liver damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloroform (CHCl₃): Ähnlich in der Struktur, aber weniger giftig.

Dichlormethan (CH₂Cl₂): Weniger giftig und als Lösungsmittel verwendet.

Tetrachlorethylen (C₂Cl₄): Wird als Lösungsmittel und in der Trockenreinigung verwendet.

Einzigartigkeit

Tetrachlorkohlenstoff ist einzigartig aufgrund seiner hohen Toxizität und der Fähigkeit, freie Radikale zu bilden, wodurch es zu einem potenten Hepatotoxin wird. Seine Verwendung wurde aufgrund dieser Eigenschaften weitgehend eingestellt .

Biologische Aktivität

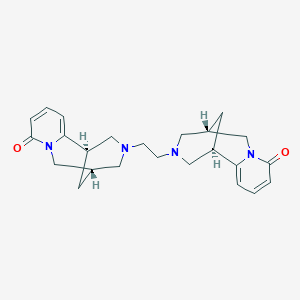

CC4, a compound recognized for its selective partial agonist activity at the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs), has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of nicotine addiction. This article delves into the biological activity of this compound, presenting detailed findings from various studies, case analyses, and relevant data tables.

Chemical Profile

- Chemical Name : (1 R,5 S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1 R,5 S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2 H-pyrido[1,2-a][1,5]diazocin-3(4 H)-yl]ethyl]-1,5-methano-8 H-pyrido[1,2-a][1,5]diazocin-8-one

- Purity : ≥98%

- Affinities :

Biological Activity

This compound exhibits significant biological activity through its action on nAChRs. Its role as a partial agonist at α4β2 and α6β2 receptors is particularly noteworthy:

- Dopamine Release : In vitro studies demonstrate that this compound stimulates dopamine release from striatal slices, indicating its potential influence on dopaminergic pathways associated with reward and addiction .

- Behavioral Effects : In vivo experiments have shown that this compound attenuates nicotine-induced self-administration and conditioned place preference in rat models. This suggests that this compound may reduce the reinforcing effects of nicotine and could be beneficial in treating nicotine dependence .

Case Studies

Several studies have investigated the effects of this compound on nicotine addiction:

-

Study on Nicotine Self-Administration :

- Objective : To evaluate the efficacy of this compound in reducing nicotine self-administration in rats.

- Findings : Rats administered this compound showed a significant reduction in the number of nicotine infusions compared to control groups. This supports the hypothesis that this compound can mitigate addictive behaviors associated with nicotine .

-

Conditioned Place Preference Study :

- Objective : To assess the impact of this compound on conditioned place preference induced by nicotine.

- Results : Administration of this compound prior to conditioning sessions resulted in a reduced preference for the nicotine-paired environment, indicating its potential as a therapeutic agent for addiction .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

This compound's mechanism involves its selective activation of nAChRs, particularly at the α4β2 and α6β2 subtypes. This selective binding profile may contribute to its ability to modulate dopaminergic signaling pathways without eliciting full agonist effects that could lead to dependence or adverse effects associated with full agonists.

Eigenschaften

IUPAC Name |

(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXDAVFCJPDCNA-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099002 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-02-4 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 492-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.